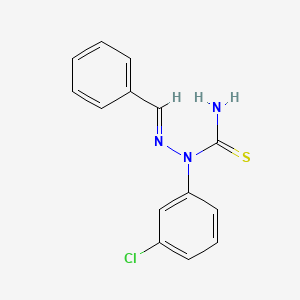
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide is a compound belonging to the class of hydrazinecarbothioamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzylidene and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide typically involves the condensation of N-(3-chlorophenyl)hydrazinecarbothioamide with benzaldehyde. The reaction is carried out in absolute ethanol with a catalytic amount of glacial acetic acid . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with other aldehydes or ketones to form hydrazones.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds such as thiazoles.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene or chlorophenyl positions.
Common Reagents and Conditions
Condensation: Aromatic aldehydes in ethanol with acetic acid as a catalyst.
Cyclization: 2-bromo-1-(4-bromophenyl)ethanone in 2-propanol/DMF with anhydrous potassium carbonate.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Hydrazones: Formed from condensation with aldehydes or ketones.
Thiazoles: Formed from cyclization reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor, antimicrobial, and antiviral agent.
Biological Studies: Its derivatives are investigated for their biological activities, including antifungal and antituberculosis properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in drug development.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound’s hydrazinecarbothioamide moiety can form coordination complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, its benzylidene group can interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chlorophenyl)hydrazinecarbothioamide: A precursor in the synthesis of 2-Benzylidene-1-(3-chlorophenyl)hydrazinecarbothioamide.
Thiosemicarbazones: Compounds with similar biological activities and chemical properties.
Hydrazones: Structurally related compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of both benzylidene and chlorophenyl groups, which enhance its reactivity and biological activity. Its ability to form various derivatives through condensation, cyclization, and substitution reactions makes it a versatile compound in chemical synthesis and medicinal research.
Propiedades
Fórmula molecular |
C14H12ClN3S |
|---|---|
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
1-[(E)-benzylideneamino]-1-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12ClN3S/c15-12-7-4-8-13(9-12)18(14(16)19)17-10-11-5-2-1-3-6-11/h1-10H,(H2,16,19)/b17-10+ |
Clave InChI |
QFMBKSVOGUQQGH-LICLKQGHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N(C2=CC(=CC=C2)Cl)C(=S)N |
SMILES canónico |
C1=CC=C(C=C1)C=NN(C2=CC(=CC=C2)Cl)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


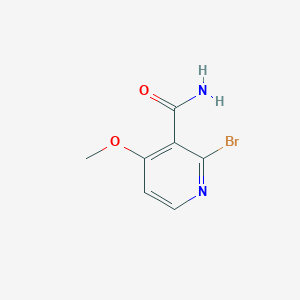
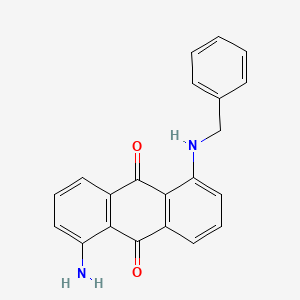


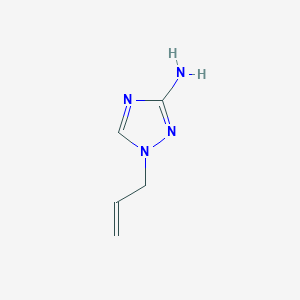
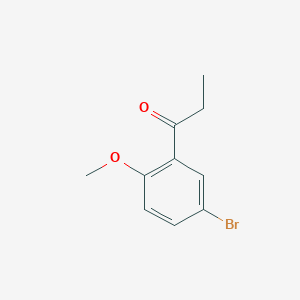
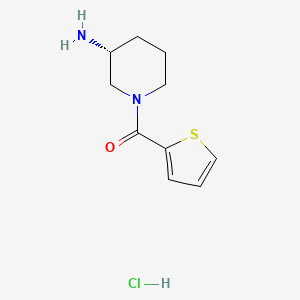
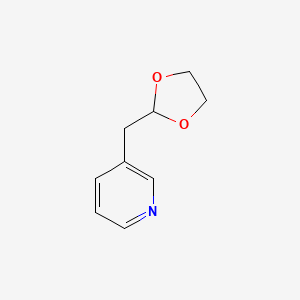
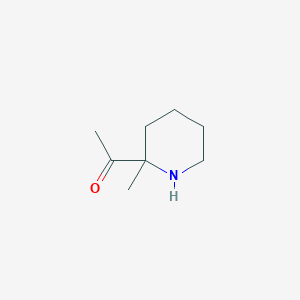
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
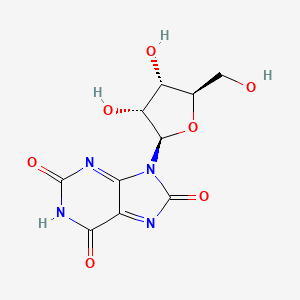
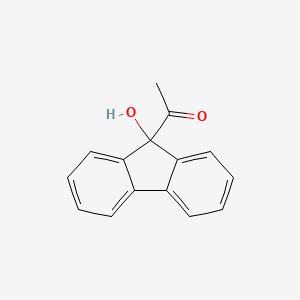

![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
